molecular formula C23H15N3O2 B12002301 5-((Anthracen-9-ylmethylene)-amino)-4-hydroxy-2H-phthalazin-1-one

5-((Anthracen-9-ylmethylene)-amino)-4-hydroxy-2H-phthalazin-1-one

Cat. No.: B12002301
M. Wt: 365.4 g/mol
InChI Key: JMSQXXXAQNCHKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((Anthracen-9-ylmethylene)-amino)-4-hydroxy-2H-phthalazin-1-one is a complex organic compound that features both anthracene and phthalazinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Anthracen-9-ylmethylene)-amino)-4-hydroxy-2H-phthalazin-1-one typically involves the condensation of anthracene-9-carbaldehyde with 4-hydroxyphthalazin-1-one in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

5-((Anthracen-9-ylmethylene)-amino)-4-hydroxy-2H-phthalazin-1-one can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Anthraquinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-((Anthracen-9-ylmethylene)-amino)-4-hydroxy-2H-phthalazin-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-((Anthracen-9-ylmethylene)-amino)-4-hydroxy-2H-phthalazin-1-one is largely dependent on its application. For instance, in biological systems, the compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The anthracene moiety can intercalate with DNA, potentially disrupting replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

    Anthracene-9-carbaldehyde: A precursor in the synthesis of 5-((Anthracen-9-ylmethylene)-amino)-4-hydroxy-2H-phthalazin-1-one.

    4-Hydroxyphthalazin-1-one: Another precursor in the synthesis.

    Anthraquinone derivatives: Products of the oxidation of the anthracene moiety.

Uniqueness

This compound is unique due to its combination of anthracene and phthalazinone structures, which confer distinct chemical and physical properties. This dual functionality allows for diverse applications in various fields, making it a versatile compound for research and industrial use .

Properties

Molecular Formula

C23H15N3O2

Molecular Weight

365.4 g/mol

IUPAC Name

5-(anthracen-9-ylmethylideneamino)-2,3-dihydrophthalazine-1,4-dione

InChI

InChI=1S/C23H15N3O2/c27-22-18-10-5-11-20(21(18)23(28)26-25-22)24-13-19-16-8-3-1-6-14(16)12-15-7-2-4-9-17(15)19/h1-13H,(H,25,27)(H,26,28)

InChI Key

JMSQXXXAQNCHKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NC4=CC=CC5=C4C(=O)NNC5=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.